Hexachlorobenzene-13C6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAPSXZOOQJIBF-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312684 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-14-8 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization Methodologies for Hexachlorobenzene 13c6
Controlled Isotopic Synthesis Pathways for Hexachlorobenzene-13C6
The synthesis of this compound (¹³C₆Cl₆) involves the exhaustive chlorination of a ¹³C-labeled benzene (B151609) precursor. A common industrial approach utilizes a two-stage reactor system to ensure high isotopic purity and yield.
The process begins with a ¹³C-labeled benzene derivative, which undergoes controlled chlorination. One documented pathway involves using a trichlorobenzene-¹³C₆ slurry as the starting material, which is then subjected to exhaustive chlorination with excess chlorine gas (Cl₂) at elevated temperatures in the presence of a catalyst. Activated carbon is a frequently used catalyst due to its high surface area (500–1,500 m²/g), which effectively activates the chlorine and stabilizes reactive intermediates.
The synthesis is typically managed in a dual-reactor setup to optimize reaction conditions and minimize the formation of byproducts. The initial dehydrochlorination and subsequent exhaustive chlorination steps are separated to achieve an isotopic purity of over 95%.
Table 1: Industrial Process Parameters for Hexachlorobenzene-¹³C₆ Synthesis
| Parameter | Reactor 1 (Dehydrochlorination) | Reactor 2 (Exhaustive Chlorination) |
|---|---|---|
| Temperature Range | 190–300°C | 230–500°C |
| Catalyst | Activated Carbon | Activated Carbon |
| Residence Time | 2–4 hours | 1–3 hours |
| Cl₂ Excess | None | 1.5–2.0 mol/mol |
This data is based on a representative industrial process.
Kinetic studies show that the ¹³C isotope effect results in slightly slower reaction rates for the chlorination of the labeled compound compared to the unlabeled analogue. This requires adjustments in residence times to ensure the reaction proceeds to completion.
Table 2: Kinetic Comparison of HCB and HCB-¹³C₆ Synthesis at 250°C
| Parameter | Hexachlorobenzene (B1673134) (HCB) | Hexachlorobenzene-¹³C₆ |
|---|---|---|
| Rate Constant (k) | 0.45 h⁻¹ | 0.42 h⁻¹ |
| Activation Energy | 75 kJ/mol | 78 kJ/mol |
This table illustrates the kinetic differences due to isotopic labeling.
Purification Techniques for High-Purity this compound for Research Applications
Achieving the high purity required for an analytical standard (typically ≥99%) necessitates robust purification techniques to remove any remaining starting materials, intermediates, or byproducts. sigmaaldrich.comsigmaaldrich.com
Fractional Crystallization: This is a primary method for purifying crude this compound. The compound is dissolved in a suitable solvent, such as chlorobenzene (B131634), to create a saturated solution. Upon controlled cooling, the this compound crystallizes out of the solution, leaving impurities behind in the solvent. epa.gov This process can yield needle-like crystals with a chemical purity exceeding 99%. nih.gov
Table 3: Crystallization Performance for Hexachlorobenzene-¹³C₆ Purification
| Solvent | Purity Achieved (%) | Yield (%) |
|---|---|---|
| Chlorobenzene | 99.2 | 85 |
| Dichloromethane | 98.1 | 78 |
This data highlights the effectiveness of fractional crystallization.
Chromatographic Methods: For removing trace-level impurities that may co-crystallize with the product, preparative gas chromatography (GC) is employed. This technique separates compounds based on their volatility and interaction with a stationary phase inside a column. Using a column like a DB-5MS, it is possible to achieve baseline separation of this compound from closely related compounds such as pentachlorobenzene. Other chromatographic clean-up methods may involve column chromatography with adsorbents like silica (B1680970) gel or alumina (B75360) to separate the chlorinated hydrocarbons from other organic compounds. epa.govhelcom.fi
Advanced Spectroscopic and Chromatographic Characterization for Research Purity Validation
Validation of the chemical and isotopic purity of this compound is critical for its use as an analytical standard. This is accomplished through a combination of advanced chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for both confirming the identity and quantifying the purity of this compound. cirad.fr Gas chromatography separates the components of a sample, after which mass spectrometry provides detailed structural information and confirms the molecular weight. For this compound, the mass spectrometer is set to detect the specific mass-to-charge ratio of the labeled compound (molecular weight 290.74 g/mol ) and distinguish it from its unlabeled counterpart (molecular weight ~285 g/mol ). sigmaaldrich.com This method confirms an isotopic purity of ≥99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com
Gas Chromatography with Electron-Capture Detection (GC-ECD): GC-ECD is highly sensitive to halogenated compounds like hexachlorobenzene. It is used to verify chemical purity by detecting any trace chlorinated impurities that may be present in the final product. lgcstandards.com
The combination of these methods ensures that each batch of this compound meets the stringent requirements for use as a high-purity analytical reference material in research and regulatory monitoring. sigmaaldrich.comisotope.com
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Hexachlorobenzene |
| This compound |
| Chlorine |
| Trichlorobenzene |
| Chlorobenzene |
| Dichloromethane |
| Pentachlorobenzene |
| Silica Gel |
Advanced Analytical Methodologies Utilizing Hexachlorobenzene 13c6
Isotope Dilution Mass Spectrometry (IDMS) Applications
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of chemical substances. youtube.comrsc.org The use of Hexachlorobenzene-13C6 in IDMS is pivotal for the trace analysis of its unlabeled counterpart and related pollutants.
Principles and Methodological Advantages in Trace Analysis
The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the native analyte (Hexachlorobenzene). youtube.com This "isotopic spike" behaves chemically identically to the analyte of interest throughout the extraction, cleanup, and analysis processes. cdc.gov By measuring the ratio of the natural isotope to the labeled isotope using a mass spectrometer, the exact quantity of the original analyte in the sample can be determined. youtube.com
A significant advantage of this technique is that it relies on the measurement of isotope ratios rather than absolute signal intensities. youtube.com This approach inherently corrects for the loss of analyte during sample preparation and analysis, a common issue in trace analysis. acs.org Consequently, IDMS is considered a definitive method in analytical chemistry due to its high accuracy and reliability, making it particularly suitable for certifying elemental concentrations in standard reference materials and for precise quantification in complex matrices. youtube.comrsc.org
Quantitative Analysis of Hexachlorobenzene (B1673134) and Related Organochlorine Pollutants
This compound is frequently employed as an internal standard for the quantitative analysis of HCB and other organochlorine pesticides (OCPs) in various matrices. frontiersin.org For instance, in a study investigating OCPs in an urban watershed, this compound was used as an internal standard to ensure the accuracy of the measurements of 50 different OCPs. frontiersin.org The recoveries for these OCPs ranged from 85.5% to 102.4% in river water and 81.5% to 115.4% in sediment, demonstrating the effectiveness of the internal standard in accounting for analytical variability. frontiersin.org
The following table summarizes typical performance data for the quantitative analysis of Hexachlorobenzene using methods that employ this compound.
| Parameter | Fish Tissue | Sediment | River Water |
| Analyte | Hexachlorobenzene | Organochlorine Pesticides | Organochlorine Pesticides |
| Internal Standard | This compound | This compound | This compound |
| Limit of Quantification (LOQ) | 3.7 ng/g | Not specified | Not specified |
| Repeatability (RSD) | < 3% | < 9.1% | < 7.8% |
| Intermediate Precision (RSD) | < 3% | Not specified | Not specified |
| Recoveries | Not specified | 81.5% - 115.4% | 85.5% - 102.4% |
| Data compiled from multiple sources. |
Compensation for Matrix Effects in Complex Environmental and Biological Matrices
Matrix effects, which are the alteration of the analytical signal due to co-eluting compounds from the sample matrix, pose a significant challenge in trace analysis. nih.gov These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. foodriskmanagement.com
Because this compound is chemically and physically almost identical to the native HCB, it experiences the same matrix effects during analysis. By calculating the ratio of the analyte signal to the internal standard signal, the impact of matrix-induced variations is normalized, leading to more accurate and reliable results. This approach is crucial when analyzing complex samples such as fish tissue, sediment, and biota, where the matrix composition can be highly variable. frontiersin.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Enhancements
The coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) is a widely used technique for the analysis of persistent organic pollutants. The integration of this compound as an internal standard significantly enhances the performance of these methods.
Method Development for Ultra-Trace Detection of Hexachlorobenzene
In the development of GC-MS/MS methods for the ultra-trace detection of hexachlorobenzene, this compound plays a crucial role. For the analysis of HCB in fish, a method was developed using a gas chromatograph coupled to a triple quadrupole mass spectrometer. dioxin20xx.org In this method, two specific transitions in the selected reaction monitoring (SRM) mode were chosen for both the native HCB and the 13C-labeled internal standard to ensure specificity and accurate quantification. dioxin20xx.org The careful selection of these transitions is important to avoid overlapping isotopic clusters between the native and labeled compounds. dioxin20xx.org
The following table outlines typical GC-MS/MS parameters for the analysis of Hexachlorobenzene.
| Parameter | Setting |
| Gas Chromatograph | HP-9890 or equivalent |
| Mass Spectrometer | Quattromicro triple quadrupole or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 2 µL |
| Injector Temperature | 265 °C |
| Column | 30 m x 0.25 mm id, 0.25 µm film thickness (e.g., ZB-5MS) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Ionization Mode | Electron Impact (EI) |
| Data compiled from a study on HCB in fish. dioxin20xx.org |
Validation of Analytical Procedures Using this compound Internal Standards
The validation of an analytical method is essential to ensure its reliability and fitness for purpose. nih.gov this compound is instrumental in the validation of GC-IDMS and GC-MS/MS methods for HCB analysis. A study on the determination of HCB in fish tissue demonstrated a comprehensive validation process that assessed parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), trueness, selectivity, precision (repeatability and intermediate precision), and stability. nih.gov
The use of this compound as an internal standard allowed for the achievement of excellent linearity in calibration curves and low relative standard deviations for repeatability and intermediate precision, which were below 3% for HCB. nih.gov The trueness of the method was confirmed by analyzing a certified reference material. nih.gov Such rigorous validation, underpinned by the use of an appropriate internal standard, ensures that the analytical data generated is accurate and defensible, which is particularly important for regulatory monitoring in accordance with standards such as the EU Directive 2008/105/EC. nih.gov
The table below presents key validation parameters from a study on HCB in fish tissue.
| Validation Parameter | Result for Hexachlorobenzene |
| Linearity (Calibration Curve) | Very good linear signal-concentration curves obtained |
| Limit of Quantification (LOQ) | 3.7 ng/g |
| Repeatability (RSD) | < 3% |
| Intermediate Precision (RSD) | < 3% |
| Trueness | Evaluated using a certified reference material |
| Data from a study on the determination of HCB in fish tissue. nih.gov |
Multiclass Determination of Organic Micropollutants in Environmental Samples
The simultaneous analysis of multiple classes of organic micropollutants in environmental samples presents significant analytical challenges due to the complexity of the sample matrices and the low concentration of target analytes. Methodologies developed for this purpose, such as fast gas chromatography-mass spectrometry (GC-MS), are designed to identify and quantify a wide array of compounds in a single analytical run. nih.gov
In these multiclass, multiresidue methods, isotopically labeled standards are essential for ensuring reliable quantification. nih.gov this compound is employed as a surrogate or internal standard. It is added to samples before the extraction and cleanup stages. Because this compound is chemically identical to the native HCB, it experiences similar losses during sample preparation and analysis. By measuring the recovery of the labeled standard, analysts can correct for variations in the analytical process, thereby improving the accuracy and precision of the quantification of the native HCB and other similar micropollutants. researchgate.net This approach is crucial for obtaining high-quality data in studies monitoring dozens of priority organic pollutants in matrices like mineral, surface, and groundwater. nih.gov
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)
High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is a powerful analytical technique renowned for its exceptional sensitivity and selectivity. publications.gc.ca It is the preferred method for the trace analysis of persistent organic pollutants (POPs) like hexachlorobenzene. goldschmidtabstracts.infonih.gov HRGC provides superior separation of complex mixtures, while HRMS can distinguish between molecules with very similar nominal masses by measuring their mass-to-charge ratio to a high degree of accuracy. This capability is vital for differentiating target analytes from interfering matrix components, which is a common challenge in environmental and biological analysis. publications.gc.ca
Application in Diverse Environmental and Biological Matrices
The robustness of the HRGC/HRMS technique allows for its application across a wide spectrum of sample types where hexachlorobenzene and other POPs are found. In environmental monitoring, it has been successfully used to quantify pesticides in surface sediments, providing critical data on the distribution and concentration of these contaminants. goldschmidtabstracts.info
Its application extends to various biological matrices, which are often complex and require extensive cleanup procedures. publications.gc.cacdc.gov HRGC/HRMS has been employed for the determination of HCB and other organochlorine compounds in samples such as:
Avian eggs publications.gc.ca
Liver and breast muscle tissues publications.gc.ca
Blood plasma publications.gc.ca
Adipose tissue cdc.gov
The high sensitivity of this method allows for the analysis of contaminants in microscale samples, such as small volumes of blubber or blood from marine mammals. publications.gc.ca
Isotope Dilution and Internal Standard Quantitation Techniques for Hexachlorobenzene
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest levels of accuracy and precision in quantification. researchgate.netnih.gov This method involves the addition of a known amount of an isotopically labeled standard, such as this compound, to the sample at the earliest stage of analysis. epa.gov
The fundamental principle of IDMS is that the labeled standard is chemically identical to the native analyte and will behave in the same manner during extraction, cleanup, and chromatographic separation. researchgate.net Any losses of the analyte during sample preparation will be mirrored by proportional losses of the labeled standard. The mass spectrometer distinguishes between the native (e.g., ¹²C₆Cl₆) and the labeled (¹³C₆Cl₆) compounds based on their mass difference. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be calculated with high accuracy, effectively correcting for recovery losses and matrix-induced signal suppression or enhancement. researchgate.netepa.gov This makes IDMS, utilizing standards like this compound, the gold standard for the quantitative analysis of HCB in complex samples. epa.gov
| Parameter | Description | Advantage in HCB-13C6 Analysis |
|---|---|---|
| Analyte | Hexachlorobenzene (Native) | The target compound for quantification. |
| Internal Standard | This compound | Chemically identical to the analyte, allowing for accurate correction of analytical variability. epa.gov |
| Technique | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Provides high selectivity and sensitivity, separating HCB from matrix interferences. publications.gc.ca |
| Quantification Method | Isotope Dilution Mass Spectrometry (IDMS) | Corrects for sample loss during preparation and analysis, yielding highly accurate and precise results. researchgate.net |
Solid Phase Microextraction (SPME) Coupled Techniques
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix into the coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. chemistry.kz
Development of SPME-GC-MS Methods for Environmental Water Analysis of Hexachlorobenzene
The development of SPME-GC-MS methods for analyzing organochlorine pesticides, including hexachlorobenzene, in water samples focuses on optimizing several key parameters to achieve high extraction efficiency and low detection limits. chemistry.kz Researchers have investigated various aspects of the method, such as the selection of the most effective fiber coating. For instance, coatings like polydimethylsiloxane (B3030410) (PDMS) have been shown to be efficient sorbents for the microextraction of organic pollutants from water. nih.gov
The optimization process involves a systematic study of parameters that influence the partitioning of the analyte onto the SPME fiber. chemistry.kz These parameters include:
Extraction and Pre-incubation Time: Determining the optimal duration for the fiber to be exposed to the sample to reach equilibrium or maximum absorption.
Extraction Temperature: Adjusting the temperature of the sample to enhance the volatility of the analyte, particularly in headspace SPME.
Ionic Strength: Modifying the salt concentration of the water sample to decrease the solubility of HCB and promote its transfer to the fiber coating.
Through careful optimization, SPME-GC-MS methods have been developed with detection limits for organochlorine pesticides in the low nanogram-per-liter (ng/L) range, demonstrating the technique's suitability for trace environmental analysis. chemistry.kznih.gov
Quality Assurance and Quality Control in this compound Analysis
A robust Quality Assurance/Quality Control (QA/QC) program is fundamental to producing analytical data that are accurate, precise, and legally defensible. epa.govdtic.mil In the analysis of hexachlorobenzene using this compound, QA/QC encompasses the entire analytical process, from sample collection to final data reporting. dtic.mil
Key QA/QC measures include:
Method Blanks: Analyzing a clean matrix to ensure that no contamination is introduced from laboratory glassware, reagents, or instruments. dtic.mil
Sample Integrity and Custody: Implementing strict procedures for sample labeling, transport, and storage to prevent contamination or degradation. A chain-of-custody form documents the handling of the sample from collection to analysis. dtic.mil
Standard Reference Materials (SRMs): Analyzing certified materials with known concentrations of the target analyte to verify the accuracy of the analytical method.
Replicate Analysis: Analyzing duplicate samples to assess the precision of the method. Required external precision is often set at a specific relative percent difference. bu.edu
Use of Labeled Standards: The use of this compound as a surrogate or internal standard is itself a critical QC measure. It allows for the calculation of percent recoveries for each sample, demonstrating the efficiency of the extraction and cleanup process. dtic.mil
These procedures are documented in a formal Quality Assurance Project Plan (QAPP), which describes in detail all the QA/QC requirements and technical activities needed to ensure that the data meet the stated performance and acceptance criteria. epa.gov
| Compound Name |
|---|
| Hexachlorobenzene |
| This compound |
Certification of Reference Materials and Analytical Standards
The development and certification of reference materials (RMs) and analytical standards are fundamental to ensuring the accuracy and traceability of chemical measurements. This compound is indispensable in this process for the quantification of native HCB. Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.
Producers of reference materials, often accredited under ISO 17034, utilize this compound as an internal standard for the accurate characterization of HCB content in various matrices. lgcstandards.comlgcstandards.com The high isotopic purity of this compound, typically ≥99 atom % ¹³C, allows for its addition to a sample in a known quantity at the beginning of the analytical process. sigmaaldrich.com Because it is chemically identical to the native HCB, it co-extracts and behaves similarly throughout sample preparation and analysis, but its mass difference allows it to be distinguished by a mass spectrometer. This isotope dilution approach corrects for analytical losses and matrix effects, leading to highly accurate and reliable characterization of the HCB concentration in the material being certified.
For instance, in the certification of the mass fraction of HCB in fish tissue (ERM®-CE103), expert laboratories participating in the characterization study used ¹³C₆-Hexachlorobenzene as an internal standard for quantification via gas chromatography-high resolution mass spectrometry (GC-HRMS). ual.es This ensures that the certified value assigned to the reference material is accurate and traceable. Commercial analytical standards of this compound are available with specified purity, ensuring their suitability for these high-level applications. sigmaaldrich.comnacchemical.com
Table 1: Properties of this compound Analytical Standard
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 93952-14-8 | lgcstandards.comsigmaaldrich.comnacchemical.com |
| Molecular Formula | ¹³C₆Cl₆ | lgcstandards.comsigmaaldrich.com |
| Molecular Weight | 290.74 g/mol | lgcstandards.comsigmaaldrich.comnacchemical.com |
| Isotopic Purity | ≥99 atom % ¹³C | sigmaaldrich.comnacchemical.com |
| Chemical Purity | ≥99% | sigmaaldrich.com |
Inter-laboratory Harmonization and Performance Evaluation in this compound Measurements
Achieving consistency and comparability of measurement results for HCB across different laboratories (inter-laboratory harmonization) is a significant challenge. Proficiency testing (PT) schemes and inter-laboratory comparison studies are organized to evaluate and improve the performance of laboratories. In these studies, this compound plays a pivotal role as a common internal standard provided to all participating laboratories.
By using the same isotopically labeled standard, variability in results arising from differences in laboratory-specific protocols, equipment, and calibration can be minimized. This allows for a more accurate assessment of a laboratory's ability to quantify the target analyte. The use of this compound is a key component in the state-of-the-art analysis of HCB. ual.es
A practical example is the certification of reference materials through inter-laboratory comparison, as described for ERM®-CE103. ual.es A group of expert laboratories analyzed the same fish tissue material. The study design required the use of validated methods, with many employing isotope dilution GC-HRMS with ¹³C₆-Hexachlorobenzene as the internal standard. ual.es This approach allows the reference material producer to:
Assess the equivalence of results from different expert laboratories.
Identify potential biases or discrepancies in measurement methods.
Establish a consensus certified value with a robustly calculated uncertainty.
The data generated from such a comparison provides a clear picture of the state-of-the-art in HCB measurement and helps ensure that laboratories worldwide can produce comparable and reliable results.
Table 2: Role of this compound in an Inter-laboratory Study (Illustrative Example based on CRM Certification)
| Step | Action | Purpose with this compound |
|---|---|---|
| 1. Sample Distribution | A homogeneous test material (e.g., fish tissue) is distributed to participating laboratories. | Provide a common matrix for analysis. |
| 2. Standard Provision | A high-purity this compound standard is provided to all participants. | Eliminate variability from using different internal standards. |
| 3. Analysis | Laboratories spike a known amount of the sample with this compound before extraction and analysis (e.g., by GC-MS). | Correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. |
| 4. Data Reporting | Laboratories report their final concentration of native HCB, calculated relative to the recovery of the labeled standard. | Ensure results are comparable and traceable. |
Environmental Fate and Transport Research with Hexachlorobenzene 13c6
Atmospheric Transport and Deposition Studies
Hexachlorobenzene-13C6 (HCB-13C6), as a stable isotope-labeled form of Hexachlorobenzene (B1673134) (HCB), is an invaluable tool in studies examining the atmospheric journey of HCB. Due to its chemical stability and resistance to degradation, HCB is highly persistent in the environment. cdc.gov When released into the atmosphere, it primarily exists in the vapor phase, where its degradation is exceedingly slow. cdc.govepa.gov The atmospheric half-life of HCB is estimated to be around two years due to slow reaction with hydroxyl radicals. epa.gov More detailed estimations suggest variability in its atmospheric persistence depending on the region, with half-lives ranging from 0.63 years in tropical areas to 6.28 years in polar regions. cdc.gov This persistence allows for significant atmospheric transport over long distances. epa.govnoaa.gov Physical removal from the atmosphere occurs through wet deposition, such as washout by rain and snow, and dry deposition of particulates to which HCB has adsorbed. cdc.govepa.gov Studies in the Southern Ocean and Antarctic Peninsula have confirmed the presence of HCB in both gas and aerosol phases, underscoring its transport to remote regions far from primary sources. uva.esresearchgate.net
Long-Range Transport Phenomena and Global Distribution Modeling of Hexachlorobenzene
The physicochemical properties of hexachlorobenzene, namely its semi-volatility and high persistence, facilitate its long-range atmospheric transport, leading to global distribution. cdc.govepa.gov This phenomenon, often referred to as "global distillation" or the "grasshopper effect," involves cycles of volatilization in warmer regions, atmospheric transport, and deposition in cooler regions. nih.gov Consequently, HCB is found in remote ecosystems like the Arctic and Antarctic, far from its original sources. cdc.govuva.esresearchgate.net
Remobilization from Environmental Compartments (e.g., Sea-ice Melting)
Secondary emissions, or the remobilization of previously deposited HCB, play a crucial role in its ongoing global distribution. nih.goveurochlor.org Historically contaminated soils and oceans can act as significant secondary sources, releasing HCB back into the atmosphere through volatilization. nih.goveurochlor.org This re-emission is sufficient to maintain current atmospheric concentrations even with reduced primary emissions. nih.gov
Polar regions, which act as sinks for HCB, are particularly important in the context of remobilization. cdc.gov HCB deposited onto snow and ice can be released back into the environment. uva.es The melting of sea ice, exacerbated by climate change, is a potential pathway for the release of trapped HCB and other pollutants into the marine environment and atmosphere. uw.eduresearchgate.netumanitoba.ca Studies in the Antarctic have investigated the potential for volatilization from soils and snow as secondary sources to the regional atmosphere. uva.esresearchgate.net While the Southern Ocean currently appears to be a net sink for HCB, changes in environmental conditions, such as rising temperatures and melting ice, could alter these dynamics and lead to increased remobilization. uva.es
Soil and Sediment Interactions
In terrestrial and aquatic systems, the fate of this compound is largely governed by its interactions with soil and sediment. Due to its hydrophobic nature and high octanol-water partition coefficient, HCB strongly adsorbs to organic matter and particulate matter. epa.govepa.govnih.gov This strong sorption behavior means that once introduced into soil or water, HCB partitions significantly from the water column to sediment and suspended particles. epa.gov The concentration of HCB in Lake Ontario sediment, for example, has been reported to be a million times greater than its concentration in the lake's water. epa.gov This partitioning dramatically influences its mobility, bioavailability, and persistence in these compartments.
Adsorption and Desorption Kinetics of Hexachlorobenzene in Diverse Soil Types
The adsorption of HCB in soil is strongly correlated with the soil's organic matter (SOM) content. nih.gov Research has shown that HCB binds more strongly to SOM components like alkylated aromatics, phenols, and lignin (B12514952) monomers than to soil minerals. nih.gov Quantum chemical modeling supports these findings, indicating that polarizability and partial charge on carbon atoms are key properties controlling HCB-SOM interactions. nih.gov
Desorption, the process by which HCB is released from soil or sediment particles, is often characterized by two-stage kinetics: a relatively fast initial release followed by a much slower, prolonged release. nih.govuva.nl The slow desorption phase is attributed to the sequestration of HCB molecules within the complex matrix of soil organic matter, which can take months or even years. nih.govuva.nl The desorption half-life from the rapidly released fraction can be on the order of days (2-7 days), while the half-life for the very slowly desorbing fraction can range from 0.32 to 8.62 years. nih.gov This slow release, or "aging," means that historically contaminated soils and sediments can act as long-term sources of HCB to the wider environment. who.int
| Desorption Compartment | Approximate Half-Life | Reference |
|---|---|---|
| Fast Desorption | 2-7 days | nih.gov |
| Slow Desorption | 0.32-8.62 years | nih.gov |
Leaching Potential and Groundwater Contamination Pathways of Hexachlorobenzene
Due to its strong adsorption to soil particles, HCB is generally considered to be immobile in soil and not susceptible to significant leaching. epa.govepa.gov This immobility means that the risk of HCB migrating downward through the soil profile to contaminate groundwater is typically low, especially in soils with high organic carbon content. epa.gov However, leaching can still occur under certain conditions. For example, the presence of co-contaminants or organic colloids, such as those from bacterial cell membranes, can potentially enhance the mobility of hydrophobic compounds like HCB through a process known as "facilitated transport". epa.gov Runoff from agricultural areas during heavy rainfall can also transport HCB adsorbed to soil particles into nearby streams and water bodies. tci-thaijo.org While direct leaching to groundwater is limited, historical landfill sites containing HCB waste may still pose a risk of slow leaching into adjacent water systems over long periods. eurochlor.org
Persistence and Degradation Rates in Terrestrial Systems
Hexachlorobenzene is exceptionally persistent in terrestrial environments due to its high chemical stability and strong resistance to biodegradation. epa.govresearchgate.net Both abiotic processes like hydrolysis and biotic processes like microbial degradation occur at extremely slow rates. nih.gov Consequently, HCB can persist in soils for many years. epa.gov
Reported half-life values for HCB in soil vary but consistently indicate high persistence. Estimates generally range from 3 to 6 years. cdc.govepa.gov One study reported a soil half-life of 1530 days (approximately 4.2 years). epa.gov This persistence allows HCB to accumulate in soil, making agricultural lands that were historically treated with HCB-containing pesticides a long-term reservoir for the compound. tci-thaijo.orgtci-thaijo.org Even decades after its use was banned, HCB and its intermediates can still be detected in agricultural sediments. tci-thaijo.org
| Environmental Compartment | Estimated Half-Life | Reference |
|---|---|---|
| Atmosphere (Global Average) | ~2 years | epa.gov |
| Atmosphere (Polar Regions) | up to 6.28 years | cdc.gov |
| Soil | 3-6 years | cdc.govepa.gov |
| Surface Water | 2.7-5.7 years | epa.gov |
| Groundwater | 5.3-11.4 years | epa.gov |
Aquatic Environment Dynamics
The dynamics of Hexachlorobenzene in aquatic environments are characterized by its high persistence and resistance to degradation. who.intepa.gov Key processes governing its fate include strong partitioning to organic matter and rapid volatilization from the water surface. epa.govnih.gov Although hydrolysis, oxidation, and biodegradation are not considered significant removal processes for HCB in water, it is subject to slow photolytic degradation in the troposphere after volatilizing. who.intnih.gov
Due to its chemical properties, HCB released into water significantly partitions from the water column to sediment and suspended particulate matter. epa.gov This behavior is driven by its low solubility in water and high affinity for organic materials. who.int HCB binds strongly to soil and sediment, which can lead to its long-term persistence in aquatic systems. epa.govnih.gov This strong adsorption to sediment can moderate the rate of other transport processes, creating a long-term reservoir of the contaminant. epa.gov Even if direct inputs of HCB cease, desorption from soils and sediments can act as a continuous source to the aquatic environment. who.int
Table 1: Key Physical and Chemical Properties of Hexachlorobenzene Influencing Aquatic Partitioning This interactive table summarizes key coefficients for HCB. These values are determined in studies that use this compound for precise quantification.
| Property | Value | Significance in Partitioning |
| Water Solubility | 5 µg/L | Low solubility drives HCB out of the water column and onto particulate matter. who.int |
| Log Octanol-Water Partition Coefficient (Kow) | 5.2 - 5.3 | A high Log Kow indicates a strong tendency to partition into organic/lipid phases (like sediment organic matter) rather than remain in water. who.intepa.gov |
| Soil Sorption Coefficient (Koc) | High (wide range of values reported) | A high Koc value confirms a strong affinity for adsorbing to the organic fraction of soil and sediments. epa.gov |
| Bioconcentration Factor (BCF) in fish (Log BCF) | 3.1 - 4.5 | Demonstrates a high potential for accumulation in aquatic organisms from the water. epa.gov |
Volatilization is a major and rapid removal process for HCB from water to the air. who.intnih.gov Laboratory studies have measured a volatilization half-life of approximately 8 hours. epa.gov However, in a natural aquatic environment, the rate of volatilization can be significantly tempered by HCB's strong adsorption to sediment and suspended solids. epa.gov This interaction means that while dissolved HCB can volatilize quickly, the portion bound to particles will remain in the water body for much longer periods, acting as a persistent source. epa.govnih.gov Ultimately, the atmosphere becomes the primary compartment for HCB that leaves the water column, where it undergoes slow degradation. nih.gov
Environmental Fate Modeling and Risk Assessment using this compound Data
Data generated using this compound as an analytical standard is foundational for environmental fate modeling and risk assessment. nih.govqub.ac.uk Accurate concentration data from various environmental compartments—air, water, soil, and biota—allows for the development and calibration of models that predict the transport and long-term behavior of HCB. rivm.nl These models are essential tools for understanding exposure pathways and managing the risks posed by HCB releases. rivm.nl
Mathematical models are employed to trace the movement of HCB and materials carrying it through the environment. qub.ac.uk These models integrate physical and chemical properties with environmental data to simulate processes like partitioning, volatilization, and long-range transport. nih.gov By using precise data obtained from isotope dilution methods, which employ ¹³C₆-HCB, these models can estimate the distribution and persistence of HCB in different environmental sinks, such as soils, sediments, and oceans. nih.govcdc.gov Such models are predictive tools that can identify important environmental sinks and estimate the potential for long-range atmospheric transport.
A key application of environmental fate models is to assess the benefits of controlling HCB release sources. rivm.nl By simulating different emission scenarios, these models can predict how reductions in releases from industrial by-production, waste incineration, or other sources will translate into lower concentrations in the environment. epa.gov This allows regulators and environmental managers to evaluate the effectiveness of different control strategies in terms of reducing environmental contamination and potential exposure. rivm.nl For persistent and bioaccumulative substances like HCB, models show that because of its long half-life in environmental compartments, reductions in primary emissions may not lead to an immediate decrease in environmental concentrations due to ongoing secondary emissions from reservoirs like soil and sediment.
Bioaccumulation, Biotransformation, and Ecotoxicological Research Using Hexachlorobenzene 13c6
Bioaccumulation and Biomagnification in Food Webs
The use of ¹³C₆-HCB is crucial for accurately studying the processes of bioaccumulation and biomagnification. Bioaccumulation refers to the buildup of a substance in an individual organism, while biomagnification is the increasing concentration of that substance at successively higher levels in a food chain. epa.govcimi.orgecetoc.org
Trophic Transfer in Aquatic and Terrestrial Ecosystems
Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Isotope-labeled compounds like ¹³C₆-HCB are instrumental in tracing this movement. When introduced into a controlled ecosystem or used as an internal standard in field sample analysis, ¹³C₆-HCB allows researchers to follow the path of HCB from lower-trophic-level organisms (like plankton or plants) to primary consumers (herbivores) and subsequently to secondary and tertiary consumers (carnivores and apex predators). researchgate.netresearchgate.net
Studies have shown that HCB biomagnifies in both aquatic and terrestrial food webs. nih.gov For instance, research in various ecosystems has demonstrated that HCB concentrations increase with the trophic level. nih.govnih.gov The transfer efficiency of pollutants can differ between ecosystem types; some contaminants may biomagnify in terrestrial food webs but show trophic dilution in aquatic ones. nih.gov Using ¹³C₆-HCB helps to precisely quantify these trophic magnification factors (TMFs), providing clear evidence of how HCB accumulates up the food chain, ultimately posing a risk to apex predators and potentially humans. wur.nlnorman-network.com The distinct isotopic signature of ¹³C₆-HCB allows it to be unequivocally identified and measured against a background of unlabeled HCB, which is ubiquitous in the environment. oup.comifremer.fr
Bioconcentration Factors (BCFs) in Indicator Species (e.g., Fish, Lichens)
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from water. It is calculated as the ratio of the chemical's concentration in the organism to its concentration in the surrounding water at a steady state. ecetoc.orgimdea-agua.org Hexachlorobenzene-13C6 is frequently used as an internal standard in laboratory studies to determine the BCF of HCB in indicator species like fish. oup.com
In a typical BCF study, an aquatic organism such as the rainbow trout (Oncorhynchus mykiss) is exposed to a controlled concentration of HCB in the water. oup.comresearchgate.net By adding a known amount of ¹³C₆-HCB to the samples during chemical analysis, scientists can accurately quantify the concentration of the unlabeled HCB absorbed by the fish, correcting for any loss of the analyte during sample extraction and processing. This method improves the reliability and accuracy of the resulting BCF values. oup.com
Research has yielded a wide range of BCF values for HCB, reflecting the complexity of bioaccumulation processes. For fish, lipid-normalized laboratory-derived BCF values are in the range of 12,800 L/kg. nih.gov However, field-measured bioaccumulation factors (BAFs), which account for uptake from all environmental sources including diet, are often significantly higher. nih.gov Studies have also investigated how other environmental factors, such as the presence of microplastics, can influence the bioconcentration of HCB in fish. imdea-agua.org
Interactive Table 1: Selected Research Findings on HCB Bioconcentration
| Parameter | Finding | Indicator Species | Reference |
|---|---|---|---|
| Laboratory BCF | The 5% lipid-normalized BCF was determined to be 12,800 L/kg. | Fish | nih.gov |
| Field BAF | The geometric mean for field Bioaccumulation Factors (BAFs) was 221,000 L/kg (5% lipid-normalized). | Aquatic organisms | nih.gov |
| Biomagnification Factor (BMF) | An overall BMF of 3 per trophic level was deduced from field data. | Various | nih.gov |
| BCF in Rainbow Trout | A BCF of 35,589 L/kg (wet weight) was estimated using a flow-through system. ¹³C₆-HCB was used as an internal standard. | Rainbow Trout (Oncorhynchus mykiss) | oup.com |
| Influence of Microplastics | The presence of microplastics decreased the bioconcentration of HCB in fish compared to treatments without them. | Fish | imdea-agua.org |
Microbial Degradation and Bioremediation Potential
Investigating the microbial degradation of HCB is key to developing bioremediation strategies for contaminated sites. ¹³C₆-HCB is a powerful tool in this research, as it allows scientists to trace the metabolic fate of the HCB molecule, confirming its transformation into degradation products and even its complete mineralization to ¹³CO₂. researchgate.netnih.gov
Anaerobic Dechlorination Pathways and Mechanisms of Hexachlorobenzene (B1673134)
Under anaerobic (oxygen-free) conditions, the primary microbial degradation pathway for HCB is reductive dechlorination. nih.govmatec-conferences.org In this process, microorganisms use HCB as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen atoms. This typically transforms HCB into less chlorinated and generally less toxic compounds. mdpi.com
The common degradation sequence is as follows:
Hexachlorobenzene (HCB) → Pentachlorobenzene (PeCB) → Tetrachlorobenzenes (TeCBs) → Trichlorobenzenes (TCBs) → Dichlorobenzenes (DCBs) → Monochlorobenzene (MCB) → Benzene (B151609). researchgate.netmatec-conferences.org
Studies using microcosms from contaminated river sediments have shown that HCB can be fully dechlorinated to dichlorobenzene or monochlorobenzene. researchgate.net The use of ¹³C-labeled substrates in such studies, for example, [¹³C₆]-Monochlorobenzene, has demonstrated that the carbon from the benzene ring can be incorporated into microbial biomass and mineralized to ¹³CO₂, confirming complete degradation. researchgate.net
Identification and Characterization of Degrading Bacterial Strains (e.g., Comamonas testosteroni, Dehalococcoides sp. CBDB1)
Several bacterial strains capable of degrading HCB have been identified and characterized. These microorganisms are considered promising candidates for bioremediation applications. nih.govmdpi.com
Dehalococcoides sp. strain CBDB1 : This is a well-known anaerobic bacterium that can reductively dechlorinate HCB. mdpi.comresearchgate.net It is capable of transforming HCB into less chlorinated congeners like 1,3,5-trichlorobenzene (B151690) and various dichlorobenzenes. mdpi.com The genome of strain CBDB1 contains a large number of reductive dehalogenase (rdh) genes, which are responsible for this metabolic capability. mdpi.com
Comamonas testosteroni : Certain strains of this bacterium have demonstrated a high level of destructive activity toward HCB under aerobic conditions. mdpi.comresearchgate.net Studies have shown that strains isolated from contaminated soils can significantly reduce HCB concentrations in laboratory cultures. mdpi.com Representatives of the Comamonas genus are often found in xenobiotic-contaminated soils and are known for their broad degradative potential. jmbfs.org
Nocardioides sp. strain PD653 : This is the first aerobic bacterium reported to be capable of mineralizing HCB. nih.gov It initiates the degradation by an oxidative dechlorination to produce pentachlorophenol (B1679276) (PCP), which is then further broken down. The ability to completely mineralize the highly stable HCB molecule makes this strain particularly significant for bioremediation. nih.gov
Interactive Table 2: Bacterial Strains Involved in Hexachlorobenzene Degradation
| Bacterial Strain | Degradation Condition | Key Degradation Pathway/Products | Reference |
|---|---|---|---|
| Dehalococcoides sp. CBDB1 | Anaerobic | Reductive dechlorination to TCBs and DCBs | mdpi.comresearchgate.net |
| Comamonas testosteroni (strains UCM B-400, B-401) | Aerobic | Destructive activity, reducing HCB concentration by over 50% from 50 mg/L. | mdpi.comresearchgate.net |
| Nocardioides sp. PD653 | Aerobic | Mineralization via oxidative dechlorination to pentachlorophenol (PCP). | nih.gov |
| Dehalobacter sp. | Anaerobic | Reductive dechlorination of DCBs to MCB and then to benzene. | researchgate.netscholaris.ca |
| Constructed Consortium (e.g., E. coli + S. chlorophenolicum) | Aerobic | Engineered E. coli oxidizes HCB to PCP, which is then degraded by S. chlorophenolicum. | nih.gov |
Co-metabolic Degradation Studies of Hexachlorobenzene
Co-metabolism is a process where microorganisms degrade a compound (like HCB) that they cannot use as a primary energy or carbon source, in the presence of another compound (a primary substrate) that they can metabolize.
Research has shown that the microbial degradation of HCB can be significantly enhanced through co-metabolism. scispace.com In one study using an anaerobic microbial culture, the addition of glucose as a primary substrate markedly increased the degradation of HCB. scispace.com The study also found that the presence of other pollutants, such as 1,2,4-trichlorobenzene (B33124) and 1,2,4,5-tetrachlorobenzene, could inhibit the degradation of HCB, highlighting the complex interactions in co-contaminated environments. scispace.com Similarly, other studies have explored the co-metabolic degradation of related compounds like chlorobenzene (B131634) with substrates such as fluorobenzene, demonstrating the potential of this approach for bioremediation. mdpi.com The use of ¹³C₆-HCB in these studies is critical for differentiating the degradation products of HCB from those of the primary substrate or other co-contaminants.
Ecotoxicological Impact Assessment
The ecotoxicological impact of Hexachlorobenzene is significant due to its persistence, potential for bioaccumulation, and toxicity to a wide range of organisms. dcceew.gov.auwikipedia.org As a labeled analogue, this compound is classified as very toxic to aquatic life with long-lasting effects. isotope.comnih.govisotope.comhpc-standards.com Research utilizing ¹³C₆-HCB as a quantification standard helps to precisely determine the environmental concentrations and toxic effects of HCB.
Effects of Hexachlorobenzene on Aquatic Life (e.g., Fish, Daphnia, Aquatic Invertebrates)
Hexachlorobenzene is highly toxic to aquatic organisms. wikipedia.org Studies on its effects have determined various toxicity thresholds, from acute lethality to chronic impacts on growth and reproduction. While direct toxicity testing is typically performed with unlabeled HCB, ¹³C₆-HCB serves as a critical analytical tool for accurately measuring exposure concentrations in these experiments.
Acute toxicity is observed across different trophic levels. For fish, 96-hour LC50 values (the concentration lethal to 50% of the test population) vary by species. hpc-standards.com Chronic exposure to concentrations near HCB's water solubility limit has been shown to adversely affect sensitive fish and invertebrates. ifremer.fr For the cladoceran Daphnia magna, a key species in aquatic food webs, exposure has been shown to reduce fertility. ifremer.fr Similarly, the amphipod Gammarus lacustris experienced significant mortality after 28 days of exposure to HCB at a concentration of 3.3 µg/L. ifremer.fr However, some studies have shown no observed effects on the survival, growth, and reproduction of other invertebrates like the amphipod Hyalella azteca and the worm Lumbriculus variegatus at concentrations up to 4.7 µg/L. ifremer.fr
The table below summarizes key research findings on the acute and chronic toxicity of Hexachlorobenzene to various aquatic species.
Interactive Table: Ecotoxicity of Hexachlorobenzene in Aquatic Organisms
| Species | Endpoint | Duration | Value (mg/L) | Reference |
|---|---|---|---|---|
| Lepomis macrochirus (Bluegill) | LC50 | 96 hours | 7.6 | isotope.comchemservice.com |
| Pimephales promelas (Fathead Minnow) | NOEC | 96 hours | > 0.0048 | isotope.comhpc-standards.com |
| Daphnia magna (Water Flea) | EC50 | 48 hours | > 0.005 | isotope.comchemservice.com |
| Pimephales promelas (Fathead Minnow) | Bioaccumulation | 32 days | 0.0003 | isotope.comhpc-standards.com |
Impacts on Terrestrial Organisms (e.g., Birds, Earthworms)
Hexachlorobenzene also poses a significant risk to terrestrial ecosystems. Its persistence in soil, with a half-life estimated at 3 to 6 years, allows for long-term exposure to soil-dwelling organisms and subsequent transfer up the food chain. wikipedia.orgcdc.gov Secondary poisoning, where predators accumulate toxins by consuming contaminated prey, is a major concern for HCB. rsc.org
Studies on earthworms (Eisenia foetida) fed food contaminated with HCB showed that the compound is taken up and can be eliminated, with half-lives ranging from 6 to 25 days depending on the specific chemical structure. oup.com Earthworms and other soil invertebrates act as a crucial link, mobilizing HCB from the soil and making it available to predators like birds and mammals. oup.comresearchgate.net Research on the terrestrial isopod Porcellio scaber showed rapid bioaccumulation of HCB from their diet, although the biomagnification factor remained below one, indicating that concentrations did not increase from their food source to their tissues in that specific study. researchgate.net For higher trophic levels, such as birds, HCB is considered to have a greater potential to biomagnify. researchgate.net
Ecological Risk Characterization of Hexachlorobenzene in the Environment
Ecological risk characterization for HCB involves comparing its expected environmental concentrations with levels known to cause harm. hpc-standards.com Given its properties as a persistent, bioaccumulative, and toxic (PBT) substance, HCB is recognized as a chemical of global concern and is slated for elimination under the Stockholm Convention on Persistent Organic Pollutants. dcceew.gov.auwikipedia.org
The risk assessment process considers multiple pathways of exposure, including direct toxicity to aquatic organisms living in the water column and sediment, and the risk of secondary poisoning to predators that consume contaminated organisms. hpc-standards.comsigmaaldrich.cn To protect ecosystems, authorities establish environmental quality standards (EQS) or Predicted No Effect Concentrations (PNEC). hpc-standards.comhpc-standards.com For HCB, the risk to top predators through biomagnification is often the most critical factor, leading to very low target concentrations in water and biota. rsc.orgsigmaaldrich.cn For example, risk assessments have led to the proposal of an EQS for biota (fish) of 10 µg/kg to protect against secondary poisoning and for human consumption of fishery products. hpc-standards.com The significant long-term risks HCB poses to the environment have led to its ban in many countries. dcceew.gov.auiarc.fr The use of ¹³C₆-HCB as an analytical standard is indispensable in monitoring programs that enforce these regulations and assess the effectiveness of risk management measures by enabling the detection of HCB at the very low concentrations relevant to these quality standards.
Toxicological and Mechanistic Studies of Hexachlorobenzene with Isotopic Tracers
Cellular and Molecular Mechanisms of Hexachlorobenzene (B1673134) Toxicity
Hexachlorobenzene (HCB), a persistent organochlorine pesticide, exerts its toxicity through a variety of cellular and molecular mechanisms. Although many studies focus on the native compound, the use of isotopically labeled hexachlorobenzene, such as Hexachlorobenzene-13C6, is crucial for detailed toxicological and metabolic studies, allowing for precise tracking and quantification in complex biological systems.
Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation
Hexachlorobenzene is recognized as a weak ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. The binding of HCB to AhR initiates a signaling cascade. Upon ligand binding, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. This activation is a key step in mediating the toxic effects of HCB.
Signaling Pathway Modulation (e.g., c-Src/HER1/STAT5b, HER1/ERK1/2)
HCB has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and migration. Research has demonstrated that HCB can activate the c-Src/HER1/STAT5b and HER1/ERK1/2 signaling pathways. Studies in human breast cancer cell lines have shown that HCB stimulates the phosphorylation of key proteins in these pathways, including c-Src, HER1, STAT5b, and ERK1/2. The activation of these pathways by HCB has been linked to increased cell migration. For instance, the activation of the c-Src/HER1/STAT5b pathway is induced by HCB, and inhibitors of c-Src and HER1 can prevent this activation. Similarly, the HER1/ERK1/2 pathway is also activated by HCB, and this activation is dependent on HER1. The involvement of the AhR in these processes is also evident, as AhR antagonists can prevent HCB-induced activation of STAT5b and ERK1/2.
Genotoxicity and Carcinogenicity Investigations of Hexachlorobenzene
Evaluation of Carcinogenic Potential in Experimental Models
Long-term carcinogenicity studies, typically conducted over 18 to 24 months, involve the daily administration of HCB to rodents to monitor for the development of neoplastic lesions. oecd.orgerbc-group.com Oral administration of HCB in these models has been shown to induce tumors at multiple sites. nih.gov Studies in rats, mice, and hamsters have documented the development of liver tumors, including hepatocellular tumors, hepatocellular carcinoma, and bile-duct adenoma. nih.govnih.gov Additionally, HCB exposure has been linked to hemangioendotheliomas (blood-vessel tumors) in the liver and benign tumors of the thyroid gland (follicular-cell adenoma) and kidneys in hamsters and rats. nih.govnih.gov
| Animal Model | Tumor Site | Tumor Type | Reference |
|---|---|---|---|
| Rats (Female) | Liver | Hepatocellular tumors, Bile-duct adenoma, Hepatocellular carcinoma, Hemangioma | nih.gov |
| Rats (Both Sexes) | Kidney | Adenoma | nih.gov |
| Mice (Female) | Liver | Hepatocellular tumors | nih.gov |
| Hamsters (Both Sexes) | Liver | Hepatocellular tumors, Hemangioendothelioma | nih.govnih.gov |
| Hamsters (Both Sexes) | Thyroid Gland | Follicular-cell adenoma | nih.govnih.gov |
Organ-Specific Toxicities Attributed to Hexachlorobenzene Exposure
Chronic exposure to hexachlorobenzene has been demonstrated to cause a range of systemic toxicities in both humans and animals. cdc.govnih.gov Animal studies have identified the liver, reproductive system, and central nervous system as primary targets of HCB-induced damage. cdc.govnih.gov The use of isotopic tracers, such as this compound and ¹⁴C-HCB, is invaluable in these investigations, allowing researchers to track the distribution, accumulation, and metabolism of the compound in specific organs, thereby elucidating the mechanisms behind its organ-specific toxic effects. moravek.comnih.gov
Hepatic Toxicity Mechanisms
The liver is a principal target for hexachlorobenzene toxicity. cdc.gov Chronic exposure leads to a condition known as porphyria, which results from the disruption of the heme biosynthesis pathway. cdc.govinchem.org Other documented hepatic effects in animal models include increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), cytoplasmic vacuolation, and fatty degeneration. cdc.govnih.gov At higher levels of exposure, more severe damage such as necrosis, toxic hepatitis, and cirrhosis can occur. who.int
The mechanisms underlying this hepatotoxicity involve the induction of hepatic cytochrome P450 enzymes, specifically isoforms like CYP1A, CYP2B, and CYP3A. nih.gov This induction suggests that HCB activates cellular receptors such as the aryl hydrocarbon (Ah) receptor. nih.gov Further research has confirmed that the expression of CYP1A2 is a requirement for HCB to induce porphyria. nih.gov The metabolism of HCB in the liver produces toxic metabolites, including pentachlorophenol (B1679276) and tetrachlorohydroquinone. nih.gov Pentachlorophenol, for instance, has been shown to contribute to liver damage by uncoupling oxidative phosphorylation in mitochondria. nih.gov
Isotopically labeled HCB is essential for studying these mechanisms. The use of tracers like ¹⁴C-HCB has enabled the identification and quantification of metabolites in the liver and other tissues, providing insight into the metabolic pathways that lead to toxicity. nih.gov this compound provides a stable, non-radioactive alternative for these studies, facilitating precise quantification of HCB and its byproducts through techniques like mass spectrometry. moravek.com
| Organ System | Key Toxic Effects | Mechanistic Insights | Reference |
|---|---|---|---|
| Liver (Hepatic) | Porphyria, Increased liver weight, Hepatocellular hypertrophy, Necrosis, Cirrhosis | Induction of cytochrome P450 enzymes (CYP1A2); activation of Ah receptor; formation of toxic metabolites (e.g., pentachlorophenol) | cdc.govnih.govwho.int |
| Reproductive | Ovarian germinal epithelium degeneration (monkeys); Increased ovarian weight (rats); Decreased pup viability | Placental and lactational transfer to offspring; accumulation in lipid-rich reproductive tissues | cdc.govinchem.orgwho.intornl.gov |
| Nervous System (Neurobehavioral) | Hyperactivity in pups; Altered acoustic startle response | Maternal transfer to developing organism; HCB acts as a behavioral teratogen | nih.gov |
| Endocrine | Altered thyroid hormone levels; Decreased serum progesterone (B1679170) | Interference with hormone synthesis, transport, and receptor binding; activation of AhR signaling pathways | cdc.govnih.govornl.gov |
Reproductive and Developmental Toxicology using Labeled Hexachlorobenzene
Hexachlorobenzene is recognized as a reproductive and developmental toxicant based on extensive animal studies. cdc.govnih.gov A key aspect of its toxicity is its ability to be transferred from mother to offspring, both across the placenta during gestation and via lactation. inchem.orgnih.gov Labeled HCB has been instrumental in confirming this maternal transfer and in tracking the compound's accumulation in the developing organism. nih.gov
In non-human primates, oral exposure to HCB has been shown to cause adverse effects on the ovaries, including degeneration of the germinal epithelium. who.int Studies in rats have reported increased ovarian weights and altered serum progesterone levels following HCB administration. cdc.gov Developmental studies have revealed that in utero exposure can lead to reduced birth weight and increased mortality in the offspring of mink. inchem.org In some studies with rats and mice, skeletal and renal abnormalities have been observed in fetuses, although these effects sometimes occurred at dose levels that also produced toxicity in the mother. inchem.org
The use of labeled compounds like this compound allows for precise and sensitive tracking of the parent compound and its metabolites in maternal and fetal tissues. moravek.com This capability is crucial for understanding the toxicokinetics of developmental exposure and for linking specific exposure levels to observed effects, such as the hyperactivity and altered reflexes seen in rat pups exposed maternally. nih.gov
Neurobehavioral and Endocrine Disrupting Effects of Hexachlorobenzene
Exposure to hexachlorobenzene has been linked to adverse effects on the nervous and endocrine systems. nih.gov It is considered a behavioral teratogen, as studies have shown that maternal HCB exposure in rats can lead to developmental neurotoxicity in their offspring, manifesting as hyperactivity and age-dependent changes in the acoustic startle response. nih.gov
HCB is also recognized as an endocrine-disrupting chemical (EDC). nih.govifremer.fr EDCs can interfere with the body's hormonal systems through various mechanisms, including mimicking or blocking natural hormones, altering their synthesis and metabolism, or interfering with hormone receptor signaling. ffcr.or.jpnih.goveuropa.eu HCB has been shown to impact the endocrine system in multiple ways. It can alter circulating thyroid hormone levels and has been found to decrease serum progesterone concentrations in monkeys. ornl.govnih.gov In vitro studies using breast cancer cell lines have demonstrated that HCB can activate cellular signaling pathways, such as the c-Src/HER1/STAT5b pathway, in a manner dependent on the aryl hydrocarbon receptor (AhR). nih.gov This interaction with the AhR signaling cascade represents a plausible mechanism for its endocrine-disrupting and potential carcinogenic actions. nih.gov Isotopic tracers are vital tools for investigating these effects by enabling researchers to follow the distribution of HCB to endocrine glands and neural tissues. inchem.orgnih.gov
Human Exposure and Health Risk Assessment with Hexachlorobenzene 13c6
Assessment of Exposure Pathways and Sources of Hexachlorobenzene (B1673134)
Understanding the routes and origins of human exposure to hexachlorobenzene is fundamental to mitigating potential health risks. Exposure can occur through various pathways, with dietary intake being the most significant for the general population.
Dietary Intake as a Primary Exposure Route for Hexachlorobenzene
The primary route of exposure to HCB for the general public is through the consumption of contaminated food. nih.govnih.gov Due to its lipophilic nature, HCB tends to accumulate in the fatty tissues of animals. nih.govdcceew.gov.au Consequently, foods high in fat, such as fatty fish, meats, and dairy products, often contain higher levels of HCB. nih.govcdc.govwho.int The U.S. Food and Drug Administration's (FDA) Total Diet Study has detected HCB in various food items, including meats, dairy products, wheat products, and vegetables. nih.gov Estimates suggest that dietary intake accounts for approximately 92% of the total HCB exposure for the general population. who.int Fish from contaminated waters can contain HCB levels exceeding 100 parts per billion (ppb). nih.gov The estimated daily dietary intake in the United States between 1982 and 1984 was 1 to 2 nanograms per kilogram of body weight per day (ng/kg/day). nih.gov
Inhalation and Dermal Contact Exposure to Hexachlorobenzene
Dermal exposure can occur through contact with contaminated soil. dcceew.gov.au Children may have a higher potential for exposure through this route due to playing in contaminated soil. nih.gov While absorption through the skin is a possible route of entry, it is generally considered less significant than ingestion. dcceew.gov.au For occupational settings, where workers may be involved in the production of chlorinated hydrocarbons, inhalation of HCB particles and dermal contact are more significant exposure routes. govinfo.govnih.gov
By-product Formation in Industrial Processes and Combustion as Sources of Hexachlorobenzene
Hexachlorobenzene is not naturally occurring but is formed as a byproduct in various industrial and combustion processes. nih.govgovinfo.gov It is generated during the manufacture of chlorinated chemicals, such as solvents (e.g., tetrachloroethylene, trichloroethylene), other chlorine-containing compounds, and some pesticides. dcceew.gov.augovinfo.govcoastalwiki.org The total amount of HCB released as a byproduct in the production of all chlorinated solvents has been estimated to range from 70,343 to 241,311 kg/year . cdc.gov
Combustion processes, particularly the incineration of municipal and industrial waste containing chlorinated materials, are also significant sources of HCB release into the environment. nih.govcoastalwiki.orgcdc.gov It can also be produced as a byproduct in the waste streams of chlor-alkali plants and wood-preserving facilities. dcceew.gov.augovinfo.gov Although the intentional production of HCB has largely ceased, these unintentional sources continue to contribute to its environmental presence. nih.govcoastalwiki.org
Biomonitoring and Body Burden Studies using Hexachlorobenzene-13C6 Standards
Biomonitoring studies are essential for assessing the extent of human exposure to HCB and understanding its accumulation in the body. The use of this compound as an internal standard is critical for the accurate and precise quantification of HCB in various human tissues. semanticscholar.orgnih.gov This stable isotope-labeled compound behaves identically to native HCB during sample extraction, cleanup, and analysis, allowing for correction of any analytical variability and ensuring reliable results. semanticscholar.org
Detection and Quantification in Human Tissues (e.g., Adipose Tissue, Blood, Breast Milk)
Due to its lipophilic nature, HCB preferentially accumulates in lipid-rich tissues. nih.govinchem.org Consequently, adipose tissue, blood (specifically the lipid fraction of serum), and breast milk are the primary matrices analyzed in biomonitoring studies to determine an individual's body burden of HCB. nih.govnih.govcdc.gov
Analytical methods, primarily gas chromatography coupled with mass spectrometry (GC-MS), are employed for the detection and quantification of HCB in these biological samples. nih.govcdc.gov The use of HCB-13C6 as a surrogate standard in these methods enhances their accuracy and reliability. nih.gov
Table 1: Detection of Hexachlorobenzene in Human Tissues
| Tissue | Detection Frequency | Typical Concentration Range |
| Adipose Tissue | Detected in nearly all people tested. nih.gov | Mean levels in the general population range from tens to hundreds of ng/g wet weight. inchem.org A US survey (1974-1983) found an average of 0.053 ppm. nih.gov |
| Blood/Serum | Detected in 99.9% of the US population in a 2003-2004 survey. nih.gov | Geometric mean of 15.9 ng/g lipid in serum (2003-2004 NHANES). nih.gov |
| Breast Milk | HCB is commonly detected in breast milk. nih.gov | Mean intakes for nursing infants estimated to range from < 0.018 to 5.1 µg/kg body weight per day. inchem.org |
This table is for illustrative purposes and concentrations can vary significantly based on geography, age, and exposure history.
Age-Related Accumulation and Population-Specific Levels of Hexachlorobenzene
Biomonitoring studies have revealed trends in HCB accumulation related to age and specific population characteristics. Generally, HCB levels in the body tend to increase with age, reflecting its long biological half-life and persistent nature. nih.govnih.gov This age-related accumulation has been observed in adipose tissue and blood. nih.goviarc.fr
Population-specific differences in HCB levels have also been documented. For instance, a study in southern Spain found that β-HCH levels were positively related to age and body mass index (BMI). nih.gov The U.S. National Human Adipose Tissue Survey identified that a large percentage of specimens with elevated HCB levels came from the Pacific census division and the oldest age group. nih.gov Furthermore, populations living near industrial sources or consuming large quantities of contaminated local food, such as fish, may exhibit higher body burdens of HCB. cdc.gov While global data has sometimes suggested higher HCB levels in females, the U.S. survey did not find this to be the case. nih.gov
Pharmacokinetic and Pharmacodynamic Modeling Using Labeled Hexachlorobenzene
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern environmental toxicology and health risk assessment. amerigoscientific.com These compounds, in which one or more atoms are replaced by a heavy isotope (like Carbon-13), are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. medchemexpress.cn This property allows them to be used as tracers or internal standards, providing a high degree of accuracy and precision in quantitative analyses. sigmaaldrich.com In pharmacokinetic and pharmacodynamic studies, this compound is instrumental for tracing the fate of hexachlorobenzene (HCB) in biological systems and for accurately quantifying its concentration in complex matrices like tissues and fluids. musechem.com
Studies on Absorption, Distribution, Metabolism, and Excretion using this compound
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to assessing its potential toxicity. While direct administration of this compound in human ADME studies is not the common approach, its role as an internal standard in the analytical process is indispensable for obtaining high-quality data from studies on the unlabeled compound. sigmaaldrich.com
Absorption: Studies in humans and animals indicate that HCB is readily absorbed through the gastrointestinal tract, particularly when ingested with fatty foods. nih.gov In contrast, absorption through the lungs is estimated to be minimal. nih.gov
Distribution: Following absorption, HCB is distributed throughout the body via the bloodstream. Due to its high lipophilicity (fat-loving nature), it preferentially accumulates in adipose tissue (fat), where it can be stored for many years. nih.govcdc.gov HCB has also been shown to cross the placenta, leading to fetal exposure, and can be transferred through breast milk. nih.gov
Metabolism: The biotransformation of HCB occurs primarily in the liver, but also in other tissues like the kidneys and intestines. cdc.gov The primary metabolites identified in urine are pentachlorophenol (B1679276) and pentachlorobenzenethiol. nih.govcdc.gov
Excretion: The parent HCB compound is eliminated very slowly from the body, primarily unchanged in the feces. nih.govnih.gov Its metabolites are mainly excreted through the urine. nih.govcdc.gov The estimated biological half-life of HCB in humans is several years, highlighting its persistence in the body. nih.gov
In all these phases of study, from measuring uptake rates to quantifying levels in fat tissue or identifying metabolites in urine, this compound is added to the samples as an internal standard before analysis. rsc.orgimdea-agua.org This practice, known as isotope dilution mass spectrometry, corrects for any loss of the target analyte during sample extraction and cleanup, ensuring that the final measured concentration of HCB is highly accurate. sigmaaldrich.com
Correlation of Exposure Levels with Biomarker Concentrations
A critical aspect of human health risk assessment is establishing a clear link between exposure to a chemical and the resulting concentration of that chemical or its metabolites in the body (biomarkers). This compound is vital for the precise measurement of these biomarkers.
Research has utilized HCB-13C6 as an internal standard to accurately quantify HCB concentrations in human serum, a primary biomarker of exposure. lu.se In a nested case-control study investigating the risk of hypospadias from intrauterine exposure to persistent organic pollutants, HCB levels in maternal serum were measured. The study found a statistically significant association between higher HCB exposure and the risk of the birth defect. lu.se
Table 1: Correlation between Maternal HCB Exposure and Risk of Hypospadias
| HCB Exposure Level (Serum) | Odds Ratio (OR) | 95% Confidence Interval (CI) |
|---|---|---|
| Upper Quartile (>26 ng/mL) vs. Other Quartiles | 1.65 | 1.02 to 2.69 |
Data derived from a study on intrauterine exposure to persistent organochlorine pollutants. lu.se The use of this compound as an internal standard ensured the accuracy of the serum concentration measurements.
Furthermore, studies have shown a strong correlation between HCB concentrations in serum and the concentration of its metabolite, pentachlorobenzenethiol, in urine. nih.gov This finding suggests that urinary metabolites can also serve as reliable biomarkers of exposure. The accuracy of the serum HCB measurements underpinning this correlation relies on the use of stable isotope standards like this compound.
Health Risk Characterization and Management Strategies for Hexachlorobenzene
Health risk characterization involves evaluating the potential for adverse health effects from exposure to a substance and determining the extent of the risk to human populations. nih.gov Management strategies are the subsequent actions and policies implemented to mitigate these risks. nih.gov
Evaluation of Carcinogenic and Non-Carcinogenic Health Endpoints
Hexachlorobenzene is associated with a range of serious health effects, including both cancer and non-cancerous conditions. nih.gov International and national health agencies have evaluated its toxicity based on human epidemiological data and animal studies.
Carcinogenic Effects: HCB is classified as a probable human carcinogen. cdc.govepa.gov
The U.S. Environmental Protection Agency (EPA) classifies HCB in Group B2, a probable human carcinogen. epa.govcdc.gov
The U.S. Department of Health and Human Services (DHHS) considers HCB as reasonably anticipated to be a human carcinogen. cdc.gov
The International Agency for Research on Cancer (IARC) has classified HCB as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. cdc.govcdc.gov
These classifications are largely based on sufficient evidence from animal studies, which have shown that oral exposure to HCB can cause cancers of the liver, kidney, and thyroid. cdc.govnih.gov
Non-Carcinogenic Effects: Long-term exposure to HCB is linked to several non-cancerous health issues. The most well-documented human effects come from a mass poisoning event in Turkey in the 1950s, where thousands of people consumed HCB-treated seed grain. nih.govcdc.gov
Liver Toxicity: The primary non-cancer effect is liver disease, specifically porphyria cutanea tarda, a condition characterized by skin lesions and the overproduction of porphyrins. nih.govcdc.gov
Dermal Effects: Skin sores, blistering, increased skin fragility, hyperpigmentation, and increased hair growth are common symptoms. cdc.govnj.gov
Neurological Effects: High levels of exposure can lead to nervous system damage, causing weakness, tremors, convulsions, and a "pins and needles" sensation. cdc.govnj.gov
Reproductive and Developmental Effects: HCB is known to be a reproductive and developmental toxicant. cdc.gov Infants exposed in the Turkish epidemic developed a condition called "pink sore" and many died. cdc.gov
Table 2: Summary of Health Endpoints for Hexachlorobenzene
| Effect Type | Specific Health Endpoint | Affected Systems |
|---|---|---|
| Carcinogenic | Liver Cancer (Hepatocellular Carcinoma) | Liver |
| Carcinogenic | Kidney Tumors | Kidneys |
| Carcinogenic | Thyroid Gland Tumors | Endocrine System |
| Non-Carcinogenic | Porphyria Cutanea Tarda | Liver, Skin |
| Non-Carcinogenic | Neurological Damage (tremors, weakness) | Nervous System |
| Non-Carcinogenic | Reproductive & Developmental Toxicity | Reproductive, Developmental |
Summary of key health effects associated with HCB exposure as identified by health agencies. nih.govcdc.govnih.govnj.gov
Contribution of this compound Tracer Studies to Public Health Policies
Tracer studies using this compound make a significant contribution to the development and implementation of public health policies. The high-quality, reliable data generated through these studies form the scientific bedrock upon which protective regulations are built. musechem.commoravek.com
The precision afforded by isotope dilution analysis using HCB-13C6 allows for:
Accurate Exposure Assessment: Health agencies can confidently determine the levels of HCB in the general population and in specific at-risk groups, such as those living near contaminated sites. musechem.comnih.gov
Robust Risk Assessments: The accurate correlation between biomarker concentrations and health outcomes strengthens epidemiological studies, providing clearer evidence of the risks at different exposure levels. acs.org This is essential for deriving health-based guidance values.
Informed Regulatory Standards: The data underpins the establishment of regulatory limits designed to protect public health. For example, the EPA has set a Maximum Contaminant Level (MCL) for HCB in drinking water. cdc.gov California's OEHHA has established a Public Health Goal (PHG) for HCB based on carcinogenic effects observed in animal studies. ca.gov These standards rely on accurate dose-response data, which is refined by the precise measurements enabled by tracer studies.
Effective Environmental Management: By enabling the accurate tracking of HCB in various environmental media (air, water, soil), these methods help identify pollution sources, monitor the effectiveness of cleanup and remediation efforts at hazardous waste sites, and enforce environmental laws. moravek.comnih.gov
In essence, while this compound is a laboratory tool, its impact extends directly to public health protection. By ensuring the accuracy and reliability of scientific data, it allows regulators and policymakers to make informed decisions to manage the risks associated with hexachlorobenzene exposure and safeguard community health.
Future Research Directions and Methodological Advancements for Hexachlorobenzene 13c6
Integration of Multi-Omics Approaches in Hexachlorobenzene (B1673134) Toxicological Research
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level understanding of the toxicological effects of HCB. nih.govnih.gov In this context, ¹³C₆-HCB is indispensable as an internal standard for accurately quantifying HCB in complex biological matrices, a prerequisite for reliable multi-omics analysis.
Future toxicological studies will increasingly rely on multi-omics approaches to elucidate the intricate molecular pathways disrupted by HCB exposure. nih.gov For instance, transcriptomic analysis can identify changes in gene expression, while proteomics can reveal alterations in protein levels and post-translational modifications. nih.govajou.ac.kr Metabolomics, in turn, can map the downstream functional consequences of these changes. nih.govajou.ac.kr By correlating these multi-layered biological responses with precise HCB concentrations determined using ¹³C₆-HCB, researchers can construct comprehensive adverse outcome pathways (AOPs). nih.gov AOPs are conceptual frameworks that link a molecular initiating event to an adverse outcome at the organism or population level, providing a mechanistic basis for risk assessment. nih.gov
Table 1: Key "Omics" Technologies in HCB Research
| "Omics" Field | Area of Investigation | Contribution to HCB Research |
|---|---|---|
| Genomics | DNA and its modifications | Identifies genetic predispositions to HCB toxicity. |
| Transcriptomics | RNA transcripts | Reveals changes in gene expression patterns following HCB exposure. ajou.ac.kr |
| Proteomics | Proteins and their modifications | Characterizes alterations in protein abundance and function. ajou.ac.kr |
| Metabolomics | Metabolites | Maps the metabolic pathways affected by HCB. ajou.ac.kr |
The use of ¹³C₆-HCB as an internal standard is crucial for ensuring the accuracy and comparability of data across different omics platforms and studies. mdpi.complos.org This is particularly important for low-dose exposure scenarios relevant to human and environmental health.
Development of Novel Remediation Technologies Utilizing Isotopic Tracers for Hexachlorobenzene Contamination
The persistent and bioaccumulative nature of HCB presents significant challenges for environmental remediation. researchgate.net Isotope-labeled compounds like ¹³C₆-HCB are valuable tools for developing and optimizing novel remediation technologies. By "spiking" contaminated soil or water with a known amount of ¹³C₆-HCB, researchers can trace the fate and transport of HCB during remediation processes.
One promising area of research is the use of ¹³C₆-HCB to evaluate the efficacy of bioremediation strategies. k-state.edu For example, by monitoring the isotopic composition of HCB over time, scientists can determine the extent of microbial degradation and identify the specific degradation pathways. This information is critical for selecting and enhancing the activity of microorganisms capable of breaking down HCB.
Furthermore, ¹³C₆-HCB can be used to assess the performance of physical and chemical remediation techniques, such as thermal desorption and advanced oxidation processes. epa.gov By tracking the isotopic signature of HCB in different environmental compartments, researchers can evaluate the efficiency of these technologies in removing HCB from contaminated media and identify potential transformation products.
Refinement of Environmental Monitoring and Predictive Models for Hexachlorobenzene Fate
Accurate environmental monitoring and predictive modeling are essential for managing the risks associated with HCB contamination. defra.gov.ukoecd.org ¹³C₆-HCB plays a vital role in the refinement of both monitoring methods and fate models.
In environmental monitoring, ¹³C₆-HCB is used as a surrogate standard to correct for losses during sample extraction and analysis, ensuring the accuracy of HCB concentration measurements in various environmental matrices, including air, water, soil, and biota. mdpi.comawi.de Recent advancements in analytical instrumentation, such as high-resolution mass spectrometry, coupled with the use of ¹³C₆-HCB, have enabled more precise and sensitive detection of HCB at ultra-trace levels. cnr.it
Predictive models that simulate the environmental fate and transport of HCB can be improved by incorporating data from studies that utilize ¹³C₆-HCB. defra.gov.ukecetoc.org For instance, by tracking the movement of ¹³C₆-HCB in controlled laboratory or field experiments, researchers can obtain more accurate values for key model parameters such as partition coefficients and degradation rates. This leads to more reliable predictions of HCB distribution and persistence in the environment.
Table 2: Applications of ¹³C₆-HCB in Environmental Modeling
| Application | Description | Benefit |
|---|---|---|
| Parameterization | Use of ¹³C₆-HCB to determine key physical and chemical properties of HCB. | Improves the accuracy of model inputs. |
| Validation | Comparison of model predictions with field data obtained using ¹³C₆-HCB as a tracer. | Enhances the confidence in model outputs. oecd.org |
| Source Apportionment | Distinguishing between different sources of HCB contamination based on isotopic signatures. | Aids in identifying and controlling pollution sources. |
Emerging Applications of Hexachlorobenzene-13C6 in Environmental Forensics
Environmental forensics seeks to identify the source, age, and fate of contaminants in the environment. midwestgeo.comeolss.net ¹³C₆-HCB, in conjunction with other analytical techniques, is an emerging tool in this field. The primary application of ¹³C₆-HCB in environmental forensics is as an internal standard for the precise quantification of HCB, which is a fundamental requirement for source identification and apportionment.
Compound-specific isotope analysis (CSIA) is a powerful forensic technique that can differentiate between sources of contamination and assess the extent of degradation. clu-in.orgpsu.edu While CSIA typically focuses on the stable isotopes of elements like carbon and chlorine, the use of ¹³C₆-HCB as a spike can enhance the accuracy of these measurements. By adding a known amount of ¹³C₆-HCB to a sample, analysts can correct for isotopic fractionation that may occur during sample preparation and analysis.
Furthermore, the deliberate release of ¹³C₆-HCB as a tracer in controlled field studies can provide valuable information on the transport and transformation of HCB from specific sources. This can help to establish a definitive link between a suspected source and the observed contamination, which is often a critical element in environmental litigation.
Q & A
Q. Q. How can Hexachlorobenzene-13C6 be integrated into multi-residue screening workflows for emerging contaminants?
- Methodological Answer : Include it in suspect screening libraries (e.g., NIST HRMS) with exact mass (289.8608 Da) and retention indices. Pair with high-resolution mass spectrometers (e.g., Q-TOF) for untargeted analysis. Validate against certified reference materials (CRMs) to ensure interoperability across labs studying PFAS, pharmaceuticals, and pesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
